molecular formula C19H32Cl2O4 B14538221 Diethyl 2,7-dichloro-4-methyl-2,7-dipropyloct-4-enedioate CAS No. 62377-86-0

Diethyl 2,7-dichloro-4-methyl-2,7-dipropyloct-4-enedioate

Cat. No.: B14538221
CAS No.: 62377-86-0
M. Wt: 395.4 g/mol
InChI Key: NHMDQQXNNPTFRF-UHFFFAOYSA-N
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Description

Diethyl 2,7-dichloro-4-methyl-2,7-dipropyloct-4-enedioate is an organic compound with the molecular formula C18H30Cl2O4. This compound is characterized by its unique structure, which includes two chlorine atoms, two propyl groups, and a double bond within an octane backbone. It is used in various chemical and industrial applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 2,7-dichloro-4-methyl-2,7-dipropyloct-4-enedioate typically involves a multi-step process. One common method includes the esterification of 2,7-dichloro-4-methyl-2,7-dipropyloct-4-enedioic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of automated systems allows for precise control of reaction conditions, including temperature, pressure, and reactant concentrations, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2,7-dichloro-4-methyl-2,7-dipropyloct-4-enedioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the chlorine atoms, where nucleophiles such as hydroxide ions or amines replace the chlorine atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution or amines in organic solvents.

Major Products

    Oxidation: Formation of diethyl 2,7-dichloro-4-methyl-2,7-dipropyloct-4-enedioic acid.

    Reduction: Formation of diethyl 2,7-dichloro-4-methyl-2,7-dipropyloct-4-enediol.

    Substitution: Formation of diethyl 2,7-dihydroxy-4-methyl-2,7-dipropyloct-4-enedioate or diethyl 2,7-diamino-4-methyl-2,7-dipropyloct-4-enedioate.

Scientific Research Applications

Diethyl 2,7-dichloro-4-methyl-2,7-dipropyloct-4-enedioate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of diethyl 2,7-dichloro-4-methyl-2,7-dipropyloct-4-enedioate involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Diethyl 2,7-dichloro-4-methyl-2,7-dipropyloctane-1,8-dioate
  • Diethyl 2,7-dichloro-4-methyl-2,7-dipropyloct-4-ynedioate
  • Diethyl 2,7-dichloro-4-methyl-2,7-dipropyloct-4-enedioic acid

Uniqueness

Diethyl 2,7-dichloro-4-methyl-2,7-dipropyloct-4-enedioate is unique due to the presence of a double bond within its structure, which imparts distinct reactivity compared to its saturated analogs. This structural feature allows for specific chemical transformations that are not possible with similar compounds lacking the double bond.

Properties

CAS No.

62377-86-0

Molecular Formula

C19H32Cl2O4

Molecular Weight

395.4 g/mol

IUPAC Name

diethyl 2,7-dichloro-4-methyl-2,7-dipropyloct-4-enedioate

InChI

InChI=1S/C19H32Cl2O4/c1-6-11-18(20,16(22)24-8-3)13-10-15(5)14-19(21,12-7-2)17(23)25-9-4/h10H,6-9,11-14H2,1-5H3

InChI Key

NHMDQQXNNPTFRF-UHFFFAOYSA-N

Canonical SMILES

CCCC(CC=C(C)CC(CCC)(C(=O)OCC)Cl)(C(=O)OCC)Cl

Origin of Product

United States

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